4-Chloro-2,3-difluorobenzaldehyde
Overview
Description
4-Chloro-2,3-difluorobenzaldehyde: is an organic compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluorobenzaldehyde typically involves the formylation of 4-chloro-2,3-difluorobenzene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group onto the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the formylation process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Oxidation: 4-Chloro-2,3-difluorobenzoic acid.
Reduction: 4-Chloro-2,3-difluorobenzyl alcohol.
Scientific Research Applications
4-Chloro-2,3-difluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluorobenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 3,4-Difluorobenzaldehyde
- 2,6-Difluorobenzaldehyde
Comparison: 4-Chloro-2,3-difluorobenzaldehyde is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the electrophilicity of the aldehyde group, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
4-chloro-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBUVSQSLBKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300906 | |
Record name | 4-Chloro-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-23-8 | |
Record name | 4-Chloro-2,3-difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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